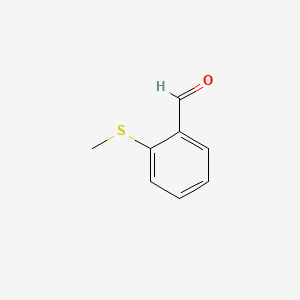

2-(Methylthio)benzaldehyde

Overview

Description

2-(Methylthio)benzaldehyde is an organic compound with the linear formula CH3SC6H4CHO . It has a molecular weight of 152.21 . It is used for research and development purposes .

Synthesis Analysis

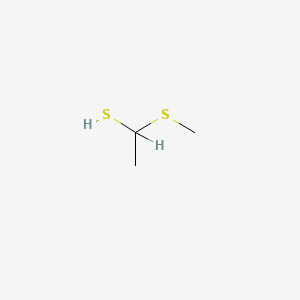

The synthesis of this compound can be achieved from Dimethyl sulfoxide and 2-Bromobenzaldehyde . Another method for synthesizing substituted benzaldehydes, which could potentially include this compound, involves a two-step, one-pot reduction/cross-coupling procedure .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [H]C(=O)c1ccccc1SC . The InChI key for this compound is XIOBUABQJIVPCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a refractive index of 1.633 (lit.) . It has a boiling point of 141-143 °C/13 mmHg (lit.) and a density of 1.18 g/mL at 25 °C (lit.) .Scientific Research Applications

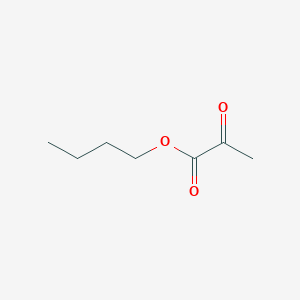

Synthesis of Arylacetic Esters

2-(Methylthio)benzaldehyde is used in the synthesis of arylacetic esters. Ogura, Itō, and Tsughihashi (1979) described a method where methyl (methylthio)methyl sulfoxide reacts with benzaldehyde to produce alkyl phenylacetate, a precursor to phenylacetic esters, showcasing a new synthesis pathway from benzaldehyde (Ogura, Itō, & Tsughihashi, 1979).

Mercuration Studies

In the study of mercuration, Chattopadhyay and Sinha (1994) investigated the mercuration of benzylideneanilines derived from condensing 2-(methylthio) aniline with benzaldehydes. They found that mercury is directed to the para position of the N-phenyl ring, providing valuable insights into regioselective mercuration (Chattopadhyay & Sinha, 1994).

Bioproduction of Benzaldehyde

Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, an important molecule in the flavor industry, using Pichia pastoris in a two-phase partitioning bioreactor. Their work contributes to the sustainable production of benzaldehyde, a key flavoring compound, from biological sources (Craig & Daugulis, 2013).

Metabolism Studies

John et al. (1990) researched the metabolism of 2-(methylthio)benzanilide, demonstrating its oxidative transformation to sulfoxide. This study contributes to understanding the metabolic pathways and transformations of related compounds (John et al., 1990).

Synthesis of Substituted Benzaldehydes

Dubost et al. (2011) presented a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes, highlighting the significance of this compound in creating valuable chemical intermediates (Dubost et al., 2011).

Safety and Hazards

2-(Methylthio)benzaldehyde is classified as a combustible liquid . It has a flash point of 110 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name |

2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOBUABQJIVPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301596 | |

| Record name | 2-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7022-45-9 | |

| Record name | 7022-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

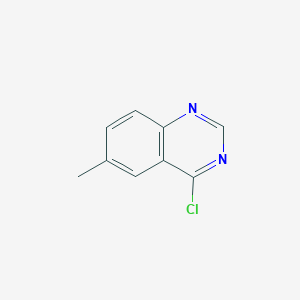

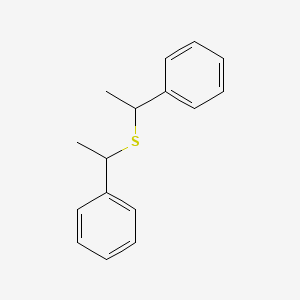

Feasible Synthetic Routes

Q & A

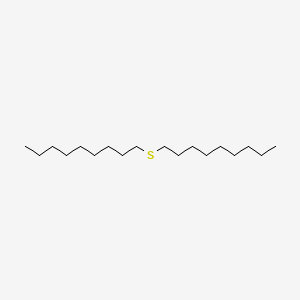

Q1: How does 2-(Methylthio)benzaldehyde contribute to the development of luminescent sensors for heavy metal detection?

A1: this compound plays a crucial role in modifying a metal-organic framework (MOF) to create a highly selective and sensitive luminescent sensor for Mercury (II) []. This modification introduces sulfur sites into the MOF structure. These sulfur sites exhibit strong binding affinity for mercury ions (Hg2+), a property known as thiophilic interaction. When Hg2+ ions bind to these sulfur sites, it induces changes in the luminescent properties of the MOF, enabling the detection of Hg2+ with high sensitivity even at very low concentrations. []

Q2: What is the role of this compound in the study of rhodium-catalyzed hydroacylation reactions?

A2: this compound serves as a model β-S-substituted aldehyde substrate in investigating the efficiency and selectivity of different rhodium-based catalysts for intermolecular hydroacylation reactions with both alkynes and alkenes [, ]. Researchers utilize this compound to understand how the steric and electronic properties of the catalyst influence the reaction pathway, regioselectivity (linear vs. branched product), and reaction rate []. This research is essential for developing efficient and selective catalytic methods for synthesizing valuable organic compounds.

Q3: Can you provide some spectroscopic data for this compound?

A3: While the provided abstracts don't detail specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and FTIR to confirm the successful incorporation of this compound into the desired materials [, ]. 1H NMR would confirm the presence and chemical environment of the methyl and aromatic protons, while FTIR could identify characteristic stretches associated with the aldehyde and thioether functional groups present in the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.